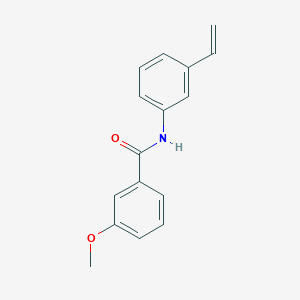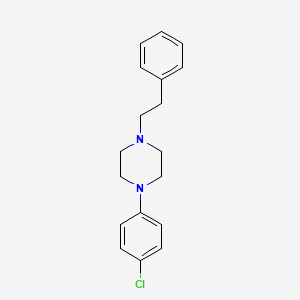
3-methoxy-N-(3-vinylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(3-vinylphenyl)benzamide, commonly known as 3-MeO-PCE, is a dissociative drug that belongs to the arylcyclohexylamine class. It is a potent NMDA receptor antagonist and has been used in scientific research for its potential therapeutic applications.
作用機序
3-MeO-PCE is a potent NMDA receptor antagonist. It works by blocking the NMDA receptor, which is involved in the regulation of glutamate, a neurotransmitter that is important for learning and memory. By blocking the NMDA receptor, 3-MeO-PCE can disrupt the communication between neurons, leading to dissociative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-MeO-PCE include dissociation, sedation, and analgesia. It can also cause hallucinations, euphoria, and a sense of detachment from reality. These effects are similar to those of other dissociative drugs such as ketamine and PCP.
実験室実験の利点と制限
One advantage of using 3-MeO-PCE in lab experiments is its potency as an NMDA receptor antagonist. This makes it useful for studying the role of the NMDA receptor in various physiological processes. However, its dissociative effects can make it difficult to study certain behaviors and functions. Additionally, its potential for abuse and toxicity must be taken into consideration when using it in lab experiments.
将来の方向性
There are several future directions for the study of 3-MeO-PCE. One area of research is the development of new drugs based on its structure that may have therapeutic potential. Another area of research is the study of its effects on different physiological systems and organs. Additionally, more research is needed to fully understand the potential risks and benefits of using 3-MeO-PCE in clinical settings.
合成法
The synthesis method of 3-MeO-PCE involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form 3-methoxyphenylacetyl chloride. This intermediate is then reacted with N-(3-vinylphenyl)acetamide to form 3-methoxy-N-(3-vinylphenyl)benzamide. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
3-MeO-PCE has been used in scientific research for its potential therapeutic applications. It has shown promise in the treatment of depression, anxiety, and addiction. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3-ethenylphenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-3-12-6-4-8-14(10-12)17-16(18)13-7-5-9-15(11-13)19-2/h3-11H,1H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEZWFZWAFJOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-3-[(dimethylamino)methyl]-2-methylindeno[2,1-b]pyrrol-8(1H)-one hydrochloride](/img/structure/B5223919.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223933.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5223940.png)
![2-(4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5223945.png)
![3-[3-(dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5223948.png)
![N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5223956.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B5223963.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5223969.png)
![2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5223983.png)
![4-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5223991.png)
![N~2~-(4-isopropylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223998.png)
![(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine](/img/structure/B5224012.png)
![4-methyl-1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperidine](/img/structure/B5224013.png)